molecular formula C9H6N2O4 B14901194 2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid

2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B14901194
M. Wt: 206.15 g/mol
InChI Key: GJDZELTWOVCIOO-UHFFFAOYSA-N
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Description

2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoic acid derivatives with hydrazine derivatives, followed by cyclization under acidic or basic conditions . For example, the reaction of 2-carboxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoic acid

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-4-2-1-3-5(6)7-10-11-9(14)15-7/h1-4H,(H,11,14)(H,12,13)

InChI Key

GJDZELTWOVCIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)O2)C(=O)O

Origin of Product

United States

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